

chemical structure and molecular weight of 3-Bromo-5-(trifluoromethoxy)phenol

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Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethoxy)phenol
Cat. No.:	B598934

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Technical Guide: 3-Bromo-5-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, molecular weight, and other physicochemical properties of **3-Bromo-5-(trifluoromethoxy)phenol**. It also outlines a plausible synthetic protocol and illustrates a conceptual workflow for its application in drug discovery, given the absence of specific experimental data in publicly available literature.

Chemical Structure and Properties

3-Bromo-5-(trifluoromethoxy)phenol is an aromatic organic compound characterized by a phenol ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxyl group. The presence of these functional groups makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of **3-Bromo-5-(trifluoromethoxy)phenol**

Property	Value	Source
Molecular Formula	C7H4BrF3O2	
Molecular Weight	257.01 g/mol	
SMILES	OC1=CC(OC(F)(F)=CC(Br)=C1	
Boiling Point	230.4±35.0 °C at 760 mmHg	

Proposed Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-5-(trifluoromethoxy)phenol** is not readily available in the cited literature, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions for analogous compounds. The following protocol is a hypothetical pathway starting from commercially available 3-bromophenol.

Step 1: Trifluoromethylation of 3-Bromophenol

This step introduces the trifluoromethoxy group onto the phenol ring.

- Materials: 3-Bromophenol, trifluoromethyl triflate (Tf₂O) or a similar trifluoromethoxylating agent, a suitable base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetonitrile).
- Procedure:
 - Dissolve 3-bromophenol and potassium carbonate in acetonitrile in a reaction vessel under an inert atmosphere.
 - Cool the mixture to 0 °C.
 - Slowly add trifluoromethyl triflate to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain 1-bromo-3-(trifluoromethoxy)benzene.

Step 2: Directed Ortho-Metalation and Borylation

This step introduces a boronic ester at the position ortho to the trifluoromethoxy group, which will be subsequently converted to the hydroxyl group.

- Materials: 1-Bromo-3-(trifluoromethoxy)benzene, a strong base such as n-butyllithium (n-BuLi), a boronic ester reagent (e.g., triisopropyl borate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
- Procedure:
 - Dissolve 1-bromo-3-(trifluoromethoxy)benzene in anhydrous THF under an inert atmosphere.
 - Cool the solution to a low temperature (e.g., -78 °C).
 - Slowly add n-BuLi to the solution to effect lithiation.
 - After stirring for a short period, add triisopropyl borate and allow the reaction to proceed.
 - Warm the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, wash, dry, and concentrate.
 - Purify the resulting boronic ester.

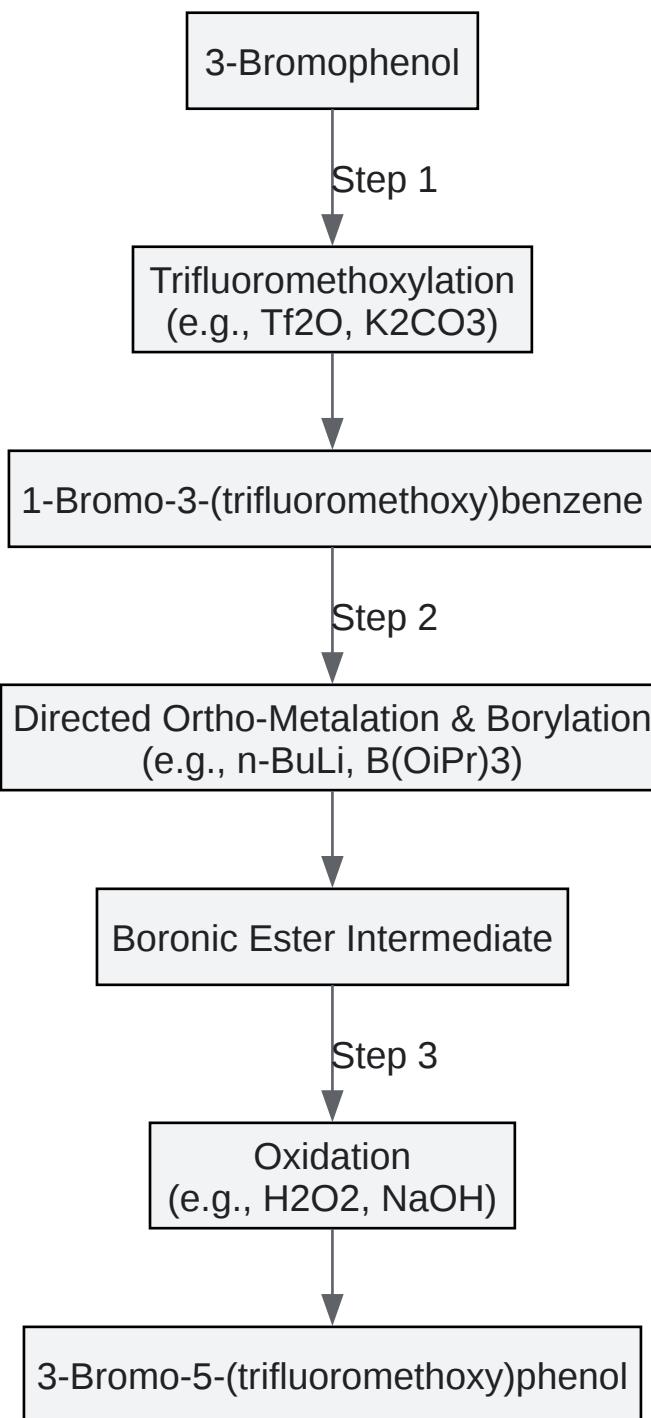
Step 3: Oxidation of the Boronic Ester to Phenol

This final step converts the boronic ester to the desired phenol.

- Materials: The boronic ester from Step 2, an oxidizing agent (e.g., hydrogen peroxide), a base (e.g., sodium hydroxide), and a suitable solvent system.
- Procedure:
 - Dissolve the boronic ester in a mixture of THF and water.
 - Add an aqueous solution of sodium hydroxide, followed by the slow addition of hydrogen peroxide at 0 °C.
 - Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
 - Acidify the reaction mixture with a dilute acid (e.g., HCl).
 - Extract the final product, **3-Bromo-5-(trifluoromethoxy)phenol**, with an organic solvent.
 - Wash the organic layer, dry it, and remove the solvent under reduced pressure.
 - Further purify the product by column chromatography or recrystallization.

Visualizations

Proposed Synthetic Pathway for **3-Bromo-5-(trifluoromethoxy)phenol**

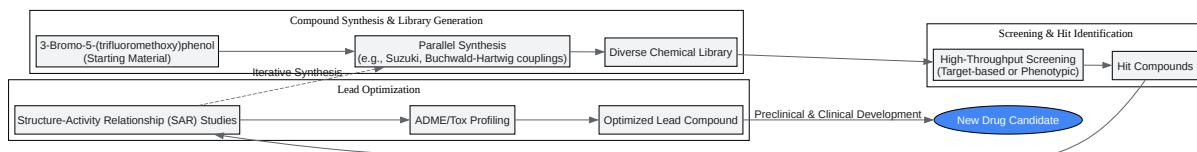


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Caption: A plausible synthetic workflow for **3-Bromo-5-(trifluoromethoxy)phenol**.

Conceptual Workflow in Drug Discovery

As a halogenated and trifluoromethoxylated phenol, this compound is a prime candidate for use as a scaffold or building block in the synthesis of novel bioactive molecules. The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the trifluoromethoxy group can enhance metabolic stability and binding affinity. The phenolic hydroxyl group can be a key pharmacophoric feature or a site for further derivatization.



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Caption: Conceptual workflow for the use of **3-Bromo-5-(trifluoromethoxy)phenol** in drug discovery.

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